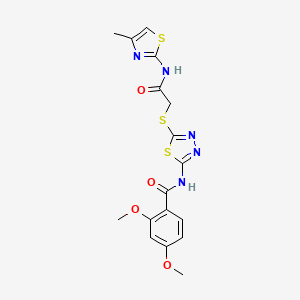

2,4-dimethoxy-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4S3/c1-9-7-27-15(18-9)19-13(23)8-28-17-22-21-16(29-17)20-14(24)11-5-4-10(25-2)6-12(11)26-3/h4-7H,8H2,1-3H3,(H,18,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMCPJLCQPRSSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,4-dimethoxy-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex molecule featuring both thiazole and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including antimicrobial, anticancer, and anticonvulsant properties.

Structural Overview

The compound contains:

- Thiazole and Thiadiazole Rings : These heterocyclic structures are pivotal in many biologically active compounds.

- Benzamide Core : This structure is often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : Compounds with similar structures have shown effectiveness against various bacterial strains. The presence of electron-withdrawing groups enhances their activity against pathogens like Staphylococcus aureus .

| Compound | Activity | Reference |

|---|---|---|

| 1 | Antibacterial against S. epidermidis | |

| 2 | Effective against E. coli | |

| 3 | Broad-spectrum antimicrobial |

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating its ability to inhibit cell proliferation in various cancer cell lines:

- Cytotoxicity : The IC50 values for similar thiadiazole derivatives have been reported in the range of 0.28 to 10 µg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Anticonvulsant Activity

The anticonvulsant properties of compounds with a thiadiazole scaffold have been explored extensively:

- Model Studies : In vivo studies using models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests have shown that these compounds can significantly reduce seizure activity .

The biological activities of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of kynurenine 3-hydroxylase, impacting metabolic pathways associated with cancer progression .

- Cell Cycle Arrest : Studies suggest that these compounds may induce apoptosis in cancer cells without causing cell cycle arrest, indicating a targeted mechanism of action .

- Synergistic Effects : The combination of different active moieties within the compound may lead to enhanced biological activity through synergistic effects.

Case Studies

Several case studies highlight the effectiveness of related compounds:

- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and therapeutic potential .

- Antimicrobial Efficacy Assessment : A comparative study demonstrated that certain thiazole derivatives exhibited superior antibacterial activity compared to standard antibiotics, suggesting their potential as new therapeutic agents in combating resistant strains .

Scientific Research Applications

Anticancer Activity

Mechanism of Action : The compound is part of a class of 1,3,4-thiadiazole derivatives, which have been shown to exhibit significant anticancer properties. These compounds often function by inhibiting key enzymes involved in cancer cell proliferation and survival. Specifically, thiadiazole derivatives can inhibit growth factors and kinases that are crucial for tumor development .

Case Studies :

- Cell Line Studies : Research indicates that derivatives similar to 2,4-dimethoxy-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit cytotoxic effects against various cancer cell lines. For instance, compounds within this class have shown IC50 values in the range of 0.74–10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .

| Cell Line | IC50 Value (μg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

| MCF-7 | Varies |

Antimicrobial Properties

Broad-Spectrum Activity : The compound has also been evaluated for its antimicrobial efficacy. Thiadiazole derivatives are known for their ability to combat a wide range of bacterial infections due to their action on bacterial cell walls and metabolic pathways.

Research Findings :

- A review highlighted that several thiadiazole derivatives demonstrated significant antibacterial activity comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups on the benzylidene portion enhances the antimicrobial activity of these compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. The substitution patterns on the thiazole and benzamide moieties significantly influence biological activity.

| Substituent | Effect on Activity |

|---|---|

| Methoxy groups | Increase solubility and bioavailability |

| Thiazole ring modifications | Enhance anticancer potency |

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Table 1: Structural and Functional Comparison

Spectral Characterization

- IR Spectroscopy :

- NMR :

Table 2: Inferred Bioactivity Comparison

| Compound Class | Target Affinity (Hypothetical) | Solubility (LogP) | Stability |

|---|---|---|---|

| Target Compound | High (kinases, enzymes) | Moderate (~3.5) | Stable under acidic conditions |

| Piperidine-thiadiazole Hybrids | Moderate (acetylcholinesterase) | High (LogP ~2.0) | pH-sensitive |

| Pyridinyl-thiazole Carboxamides | High (kinases) | Low (LogP ~4.0) | Oxidative degradation |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of thiadiazole and benzamide moieties, with methoxy protons appearing as singlets near δ 3.8–4.0 ppm.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for sulfur-containing groups.

- IR Spectroscopy : Stretching frequencies for amide (1650–1700 cm⁻¹) and thioether (600–700 cm⁻¹) bonds confirm functional group integrity .

How do substituents on the thiadiazole and benzamide rings influence biological activity?

Advanced Research Question

- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance electrophilicity, improving binding to targets like kinases or microbial enzymes.

- Methoxy Groups : Increase lipophilicity, enhancing membrane permeability.

- Thioether Linkages : Improve metabolic stability compared to ethers.

Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with systematic substituent variations and testing against biological targets (e.g., antimicrobial assays, kinase inhibition) .

What strategies resolve contradictions in biological activity data across different studies?

Advanced Research Question

- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.

- Control Compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to normalize results.

- Statistical Analysis : Apply multivariate regression to account for confounding factors like solvent choice or cell line variability .

How can molecular docking simulations predict binding interactions with therapeutic targets?

Advanced Research Question

- Target Selection : Prioritize proteins with structural homology to known targets of thiadiazole derivatives (e.g., EGFR kinase, bacterial dihydrofolate reductase).

- Docking Workflow : Use software like AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonds with amide groups and π-π stacking with aromatic rings.

- Validation : Correlate docking scores with experimental binding affinities from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Advanced Research Question

- Pharmacokinetics : Rodent models assess bioavailability, with LC-MS/MS quantifying plasma concentrations.

- Toxicity Screening : Zebrafish embryos evaluate acute toxicity (LC₅₀) and organ-specific effects.

- Metabolite Identification : Hepatic microsome assays identify phase I/II metabolites, guiding structural modifications to improve stability .

How can reaction pathways be optimized to reduce by-products during synthesis?

Basic Research Question

- Stepwise Purification : Isolate intermediates via column chromatography before proceeding to subsequent steps.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions at amine sites.

- Reaction Quenching : Rapid cooling after cyclization steps minimizes decomposition .

What computational methods support the design of analogs with improved activity?

Advanced Research Question

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioactivity.

- ADMET Prediction : Tools like SwissADME forecast absorption and toxicity risks.

- Synthetic Feasibility : Retrosynthetic analysis with software (e.g., Synthia) identifies viable routes for novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.